6-Amino-2,5-dinitropyridine
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Overview
Description
6-Amino-2,5-dinitropyridine is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in various fields, including energetic materials and pharmaceuticals. This compound is characterized by the presence of amino and nitro groups attached to a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-2,5-dinitropyridine typically involves the nitration of 2,6-diaminopyridine. The process begins with the nitration of 2,6-diaminopyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 5 positions of the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-2,5-dinitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under suitable conditions.
Major Products: The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted pyridines .
Scientific Research Applications
6-Amino-2,5-dinitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other nitrogen-rich heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of energetic materials due to its high nitrogen content and stability
Mechanism of Action
The mechanism of action of 6-Amino-2,5-dinitropyridine involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity and stability. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
4-Amino-2,6-dichloropyridine: This compound has similar structural features but differs in the position and type of substituents.
2,6-Diamino-3,5-dinitropyridine: Another nitrogen-rich pyridine derivative with similar energetic properties.
4-Amino-2,6-bis(5-amino-1H-tetrazol)-3,5-dinitropyridine: Known for its high thermal stability and energetic properties
Uniqueness: 6-Amino-2,5-dinitropyridine stands out due to its specific arrangement of amino and nitro groups, which imparts unique reactivity and stability.
Properties
IUPAC Name |
3,6-dinitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O4/c6-5-3(8(10)11)1-2-4(7-5)9(12)13/h1-2H,(H2,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGKXVHXMWWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700823 |
Source
|
Record name | 3,6-Dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3073-80-1 |
Source
|
Record name | 3,6-Dinitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70700823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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